Germanium;tin
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説明
Germanium-tin is an alloy composed of the elements germanium and tin, both of which are located in group 14 of the periodic table. This compound is only thermodynamically stable within a narrow composition range. Despite this limitation, germanium-tin has useful properties for band gap and strain engineering of silicon-integrated optoelectronic and microelectronic semiconductor devices .
準備方法
Germanium-tin alloys must be kinetically stabilized to prevent decomposition. Therefore, low-temperature molecular beam epitaxy or chemical vapor deposition techniques are typically used for their synthesis . These methods involve the deposition of germanium and tin atoms onto a substrate under controlled conditions to form a stable alloy.
化学反応の分析
Germanium-tin alloys undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, germanium can react with halogens to form tetrahalides . Additionally, germanium is somewhat more reactive than silicon and can dissolve in sulfuric or nitric acids . Tin, on the other hand, is more reactive than germanium and can react with steam to form tin dioxide and hydrogen .
科学的研究の応用
Germanium-tin alloys have higher carrier mobilities than either silicon or germanium, making them suitable for use as channel materials in high-speed metal-oxide-semiconductor field-effect transistors . They are also used in optoelectronic applications, such as light emitters and lasers, due to their direct band gap properties at higher tin concentrations . These alloys are promising for on-chip optical communication and mid-infrared optoelectronic devices .
作用機序
The mechanism by which germanium-tin exerts its effects is primarily related to its electronic properties. The incorporation of tin into germanium alters the band structure, resulting in a direct band gap at higher tin concentrations . This change enhances the material’s light emission efficiency, making it suitable for optoelectronic applications. Additionally, the larger lattice constant of germanium-tin relative to germanium allows it to be used as a stressor to enhance the carrier mobility of germanium channel transistors .
類似化合物との比較
Germanium-tin can be compared with other group 14 elements, such as silicon, germanium, and tin. Silicon and germanium are the basis of the semiconductor industry, while tin is more reactive and can form various compounds with different properties . Germanium-tin alloys are unique due to their higher carrier mobilities and direct band gap properties, which are not present in pure silicon or germanium . Similar compounds include silicon-germanium and silicon-tin alloys, which also have applications in the semiconductor industry .
特性
分子式 |
GeSn |
---|---|
分子量 |
191.34 g/mol |
IUPAC名 |
germanium;tin |
InChI |
InChI=1S/Ge.Sn |
InChIキー |
IWTIUUVUEKAHRM-UHFFFAOYSA-N |
正規SMILES |
[Ge].[Sn] |
製品の起源 |
United States |
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